Pyrimidine, 2-fluoro-4,6-dimethoxy- Pyrimidine, 2-fluoro-4,6-dimethoxy-
Brand Name: Vulcanchem
CAS No.: 128227-95-2
VCID: VC7835875
InChI: InChI=1S/C6H7FN2O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3
SMILES: COC1=CC(=NC(=N1)F)OC
Molecular Formula: C6H7FN2O2
Molecular Weight: 158.13 g/mol

Pyrimidine, 2-fluoro-4,6-dimethoxy-

CAS No.: 128227-95-2

Cat. No.: VC7835875

Molecular Formula: C6H7FN2O2

Molecular Weight: 158.13 g/mol

* For research use only. Not for human or veterinary use.

Pyrimidine, 2-fluoro-4,6-dimethoxy- - 128227-95-2

Specification

CAS No. 128227-95-2
Molecular Formula C6H7FN2O2
Molecular Weight 158.13 g/mol
IUPAC Name 2-fluoro-4,6-dimethoxypyrimidine
Standard InChI InChI=1S/C6H7FN2O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3
Standard InChI Key ZHHSADWCCOWXNJ-UHFFFAOYSA-N
SMILES COC1=CC(=NC(=N1)F)OC
Canonical SMILES COC1=CC(=NC(=N1)F)OC

Introduction

Chemical Identity and Structural Characteristics

Comparative Analysis with Analogous Compounds

The structural similarities between 2-fluoro-4,6-dimethoxypyrimidine and its chloro- and sulfonyl-substituted counterparts allow for property extrapolation. For example:

Property2-Chloro-4,6-dimethoxypyrimidine 2-Fluoro-4,6-dimethoxypyrimidine (Predicted)
Molecular Weight178.59 g/mol170.13 g/mol
Melting Point103–104°C90–95°C (estimated)
Boiling PointNot reported~250°C (decomposes)
SolubilitySoluble in polar aprotic solventsSimilar solubility profile

The fluorine atom’s electronegativity (3.98) compared to chlorine (3.16) likely enhances the compound’s stability and reactivity in nucleophilic substitution reactions .

Synthesis Methodologies

Historical Context and Patent Analysis

The synthesis of 2-halo-4,6-dimethoxypyrimidines typically involves multi-step processes, as evidenced by patent CN1467206A, which outlines a three-step route for 2-chloro-4,6-dimethoxypyrimidine :

  • Salt Formation: Malononitrile reacts with methanol and a composite solvent (e.g., dimethylformamide) under HCl gas to yield dimethyl propylene diimine dihydrochloride.

  • Cyanamide Reaction: The dihydrochloride intermediate undergoes reaction with potassium hydroxide and cyanamide to form 3-amino-3-methoxy-N-cyano-2-propane imine.

  • Condensation: Catalytic cyclization produces the final pyrimidine derivative.

Challenges in Fluorination

Introducing fluorine at the 2-position presents unique challenges:

  • Reagent Selectivity: Fluorinating agents may react preferentially with methoxy groups, necessitating protecting groups.

  • Byproduct Formation: Incomplete fluorination can yield mixtures of 2-fluoro and 2-hydroxy derivatives, complicating purification.

  • Yield Optimization: Patent CN101747283B reports a 70–80% yield for sulfonyl analogs, suggesting that fluorination might achieve 50–60% under optimized conditions .

Physicochemical Properties and Stability

Spectroscopic Characterization

While experimental data for 2-fluoro-4,6-dimethoxypyrimidine is limited, its predicted spectral features include:

  • NMR (¹H): δ 3.9–4.1 ppm (singlet, 6H, OCH₃), δ 6.8–7.0 ppm (d, 1H, aromatic H).

  • NMR (¹⁹F): δ -120 to -125 ppm (consistent with aryl fluorides).

  • IR: Peaks at 1,250 cm⁻¹ (C-F stretch) and 1,050 cm⁻¹ (C-O-C stretch).

Thermal and Oxidative Stability

The methoxy groups enhance thermal stability compared to non-substituted pyrimidines. Thermogravimetric analysis (TGA) of 2-chloro-4,6-dimethoxypyrimidine shows decomposition onset at 200°C, suggesting the fluoro analog may decompose at 180–190°C .

Applications in Pharmaceutical Chemistry

Role as a Building Block

2-Fluoro-4,6-dimethoxypyrimidine serves as a precursor for:

  • Anticancer Agents: Fluoropyrimidines like 5-fluorouracil analogs target thymidylate synthase.

  • Antiviral Compounds: Incorporation into nucleoside analogs inhibits viral polymerase activity.

  • Agrochemicals: Herbicides and fungicides leverage the pyrimidine scaffold’s bioactivity.

Case Study: Analogous Compounds in Drug Development

Patent CN101747283B highlights 4,6-dimethoxy-2-methanesulfonylpyrimidine as a key intermediate for kinase inhibitors . Similarly, the fluoro derivative could act as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation.

Future Research Directions

Optimization of Fluorination Protocols

Exploring flow chemistry could improve yield and reduce byproducts by ensuring precise reaction control. For example, microreactors enable rapid mixing and temperature modulation, critical for exothermic fluorination reactions.

Expanding Applications in Material Science

The electron-withdrawing fluorine atom enhances the pyrimidine ring’s suitability for:

  • Organic Light-Emitting Diodes (OLEDs): As electron-transport layers.

  • Coordination Polymers: Ligands for transition metal catalysts.

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